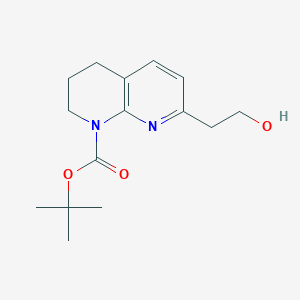

tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-(2-hydroxyethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-4-5-11-6-7-12(8-10-18)16-13(11)17/h6-7,18H,4-5,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAJFZNFIIPKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728973 | |

| Record name | tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445490-78-8 | |

| Record name | tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Stepwise Preparation Methods

Starting Material Preparation and Core Formation

- The synthesis often begins from commercially available or easily synthesized 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

- For example, 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is converted to its tert-butyl carbamate derivative by reaction with di-tert-butyl dicarbonate in the presence of a base such as N,N-diisopropylethylamine in dichloromethane at room temperature for 1 hour. This step yields tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate with high purity after column chromatography.

Introduction of the 2-Hydroxyethyl Group at the 7-Position

- The 7-position functionalization with a 2-hydroxyethyl substituent is achieved via nucleophilic substitution or amination reactions.

- A representative approach involves the reaction of tert-butyl 2-chloro-8-((2-hydroxyethyl)amino)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate in methylene chloride, followed by acetylation with acetic anhydride under nitrogen atmosphere at 70 °C overnight. The reaction completion is monitored by LC-MS. Subsequent workup includes extraction with ethyl acetate and washing with saturated sodium bicarbonate solution, followed by chromatographic purification to afford the acetylated intermediate.

- Deacetylation is performed by treating the acetylated intermediate with potassium carbonate in methanol at room temperature for 30 minutes, yielding the hydroxy-functionalized product.

Cyanation and Further Functional Group Transformations

- Conversion of chloro to cyano groups at the 2-position is achieved by reaction with zinc cyanide and tetrakis(triphenylphosphine)palladium in N,N-dimethylformamide at 120 °C for 3 hours under nitrogen atmosphere. This step is crucial for further derivatization and is followed by chromatographic purification.

- Hydrolysis of cyano groups to carboxylic acids is performed by refluxing in 6 M aqueous hydrochloric acid at 120 °C overnight.

Protection and Oxidation Steps

- Oxidation of the naphthyridine ring nitrogen to the N-oxide is carried out by reaction with m-chloroperoxybenzoic acid in dichloromethane under ice-bath cooling, followed by room temperature stirring overnight. The product is purified by column chromatography.

- Acetylation of the N-oxide intermediate with acetic anhydride at 70 °C overnight provides acetoxy derivatives necessary for subsequent transformations.

Final Deprotection and Purification

- The final step involves purification by chromatographic methods such as silica gel column chromatography or preparative HPLC to isolate tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate as a pure compound.

- Characterization by LC-MS and NMR confirms the structure and purity.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Carbamate formation | Di-tert-butyl dicarbonate, N,N-diisopropylethylamine, DCM, RT, 1 h | tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | High purity after chromatography |

| 2 | Amination with 2-hydroxyethylamine | Methylene chloride, acetic anhydride, N2, 70 °C, overnight | tert-Butyl 8-acetoxy-2-chloro-7,8-dihydro-1,6-naphthyridine derivative | LC-MS confirmed completion |

| 3 | Deacetylation | Methanol, potassium carbonate, RT, 30 min | tert-Butyl 8-hydroxy-2-chloro-7,8-dihydro-1,6-naphthyridine derivative | Rapid reaction, high conversion |

| 4 | Cyanation | Zinc cyanide, Pd(PPh3)4, DMF, N2, 120 °C, 3 h | tert-Butyl 8-acetoxy-2-cyano-7,8-dihydro-1,6-naphthyridine derivative | Purified by chromatography |

| 5 | Hydrolysis | 6M HCl, 120 °C, overnight | 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride | Isolated by pre-HPLC |

| 6 | Oxidation to N-oxide | m-Chloroperoxybenzoic acid, DCM, ice bath to RT, overnight | tert-Butyl 6-(tert-butoxycarbonyl)-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-1-oxide | Purified by column chromatography |

| 7 | Final purification | Silica gel chromatography or preparative HPLC | tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | High purity, confirmed by LC-MS |

Research Findings and Analytical Data

- Mass spectrometry (ESI-MS) is routinely used to confirm molecular ion peaks consistent with the expected molecular weights (e.g., m/z 327.1 for acetoxy intermediates).

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of characteristic protons, such as those on the hydroxyethyl side chain and the naphthyridine ring system.

- LC-MS monitoring ensures reaction completion at each step, enabling optimization of reaction times and conditions.

- Chromatographic purification is essential for removing side products and obtaining analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The naphthyridine core can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the naphthyridine core may produce dihydro derivatives.

Scientific Research Applications

Applications in Scientific Research

The compound has garnered attention in various fields of research due to its unique structure and potential applications. Below are the primary areas where tert-butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is being explored:

Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

- Ligand in Coordination Chemistry : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit novel properties.

Biological Research

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for further investigation in pharmacology.

- Anticancer Potential : Research is ongoing to assess its efficacy against various cancer cell lines, with the aim of identifying potential therapeutic applications.

Medicinal Chemistry

- Therapeutic Agent Development : The compound is being evaluated for its potential as a therapeutic agent for diseases influenced by naphthyridine derivatives. Its interactions at the molecular level could lead to significant advancements in drug design.

Material Science

- Development of New Materials : Due to its unique chemical properties, it is also being investigated for use in developing new materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study conducted on various naphthyridine derivatives revealed that tert-butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine exhibited significant antimicrobial activity against Gram-positive bacteria. This study highlighted the potential for developing new antibiotics based on this compound.

Case Study 2: Anticancer Research

In vitro tests on cancer cell lines have shown promising results where the compound induced apoptosis in specific types of cancer cells. Further research is needed to elucidate the underlying mechanisms and optimize its structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the naphthyridine core can interact with nucleic acids or proteins. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents at the 7-position of the 1,8-naphthyridine scaffold. These modifications influence reactivity, physicochemical properties, and applications. Key comparisons are outlined below:

Structural and Physicochemical Properties

Spectral Data Comparison

- ¹³C NMR :

- IR Spectroscopy :

Biological Activity

tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological properties based on diverse research findings.

- Molecular Formula : C₁₅H₂₂N₂O₃

- Molecular Weight : 278.34 g/mol

- CAS Number : 445490-78-8

The compound is characterized by a naphthyridine core structure, which is known for various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of tert-butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves the reaction of appropriate naphthyridine derivatives with tert-butyl and hydroxyethyl groups. Specific synthetic routes can be found in literature detailing similar naphthyridine derivatives.

Inhibitory Effects on Enzymes

Research indicates that compounds related to naphthyridines often exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's. Studies show that structural modifications in naphthyridine derivatives can enhance their inhibitory potency against these enzymes .

Table 1: Enzyme Inhibition Studies

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | TBD | TBD |

| Related Naphthyridine Derivative 1 | 70 | 65 |

| Related Naphthyridine Derivative 2 | 85 | 80 |

Note: TBD indicates values that require further investigation.

Antimicrobial Activity

Preliminary studies suggest that tert-butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties

Naphthyridine derivatives have been investigated for their anticancer potential. Some studies have demonstrated that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The specific pathways affected by tert-butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate remain to be elucidated but may involve modulation of signaling pathways linked to cell survival and apoptosis .

Case Studies

Several case studies have highlighted the biological activities of naphthyridine derivatives:

- Study on Enzyme Inhibition : A series of naphthyridine derivatives were tested for their ability to inhibit AChE and BChE. The study found that specific substitutions significantly enhanced inhibitory activity compared to the parent compound.

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various naphthyridines against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity.

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that some naphthyridine derivatives could reduce cell viability significantly through apoptosis induction.

Q & A

Q. What advanced computational workflows are recommended for predicting the compound’s environmental fate or degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.